Zirconyl chloride octahydrate

Organic synthesis Lewis acid catalysis Green chemistry

Researchers requiring reproducible sol-gel ZrO₂ synthesis face challenges with moisture-sensitive alkoxide precursors. Zirconyl chloride octahydrate (CAS 13520-92-8) eliminates this with stable aqueous solubility and predictable staged dehydration at 150°C and 210°C thresholds. • Tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cationic cluster enables sulfate/phosphate ligand modification to tune crystallization of metastable zirconia phases • Recoverable green Lewis acid catalyst: achieves 96% yields in 2-imidazoline synthesis under microwave irradiation (10 min), reusable without activity loss • Commercial ≥98% assay with controlled trace metals (Fe ≤0.001%, Ti ≤0.005%) ensures batch-to-batch reproducibility for ceramics and refractory manufacturing

Molecular Formula Cl2H18O9Zr
Molecular Weight 324.27 g/mol
CAS No. 13520-92-8
Cat. No. B077467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconyl chloride octahydrate
CAS13520-92-8
Synonymszirconium chloride oxide
zirconium oxychloride
zirconium oxychloride octahydrate
zirconium oxydichloride
Molecular FormulaCl2H18O9Zr
Molecular Weight324.27 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.O=[Zr].Cl.Cl
InChIInChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;;
InChIKeyFUBACIUATZGHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconyl Chloride Octahydrate Baseline Specifications


Zirconyl chloride octahydrate (ZrOCl₂·8H₂O, CAS 13520-92-8) is a white crystalline inorganic salt with a tetrameric structure [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O and is recognized as the most common water-soluble derivative of zirconium [1]. It serves as a primary industrial precursor for zirconium-based materials, produced via hydrolysis of zirconium tetrachloride or acid treatment of zirconium oxide [2]. Commercial reagent-grade material typically carries an assay specification of ≥97.0–98% (gravimetric or argentometric), with a density of 1.91 g/cm³ and dehydration occurring in staged steps: loss of six water molecules at 150 °C followed by conversion to the anhydrous form at 210 °C .

1 Water-soluble zirconium precursor for sol-gel, hydrothermal, and aqueous processing workflows
2 Stable tetrameric cluster structure suitable for phosphate/sulfate ligand modification
3 Defined staged dehydration supports controlled calcination and oxide morphology design

Zirconyl Chloride Octahydrate: Why Generic Substitution Fails


Substituting zirconyl chloride octahydrate with alternative zirconium salts (e.g., zirconium nitrate, zirconium sulfate, or zirconium tetrachloride) is not straightforward due to fundamentally distinct aqueous chemistry, ligand coordination behavior, and thermal decomposition pathways. The tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cationic cluster of ZrOCl₂·8H₂O, in which chloride anions are non-ligating counterions rather than coordinated species [1], produces a distinct sol-gel behavior when modified with sulfate or phosphate ligands that is not replicable with nitrate-based precursors [2]. Furthermore, the staged dehydration profile—six water molecules lost at 150 °C, full conversion to anhydrous form at 210 °C—differs markedly from the decomposition behavior of zirconium sulfate or nitrate salts, directly impacting calcination protocols and final oxide morphology . These structural and processing differences preclude generic one-to-one substitution without re-optimization of synthesis parameters.

! Zirconium nitrate or sulfate precursors exhibit different ligand coordination and sol-gel behavior; direct substitution may alter phase evolution.
! Thermal decomposition pathways (ligand elimination vs. staged dehydration) differ; calcination protocols typically require re-optimization.
! Zirconium tetrachloride undergoes rapid exothermic hydrolysis; replacement without process adjustment may compromise safety and reproducibility.

Zirconyl Chloride Octahydrate Comparative Evidence


Lewis Acid Catalytic Performance

In the synthesis of 2-imidazolines from ethylenediamine and nitriles, ZrOCl₂·8H₂O demonstrated superior catalytic performance under microwave irradiation compared to conventional Lewis acids under reflux conditions. A direct head-to-head comparison table evaluated multiple catalysts under reflux conditions [1]. When the reaction was exposed to microwave irradiation with ZrOCl₂·8H₂O as catalyst, yields increased to 96% and reaction times were reduced to 10 minutes [1].

Lewis Acid Catalysis
Head-to-head
96% yield, 10 min under microwave vs. conventional reflux Lewis acids; catalyst reusable several times
Supports green synthesis workflow selection with reported yield and time advantages under microwave
2-imidazoline synthesis; direct head-to-head comparison table available
Organic synthesis Lewis acid catalysis Green chemistry

Thermal Dehydration Profile

Zirconyl chloride octahydrate exhibits a well-characterized staged dehydration process: it loses six of its eight water molecules at 150 °C and converts fully to the anhydrous form at 210 °C . This contrasts with zirconium nitrate and zirconium sulfate salts, which decompose via fundamentally different pathways involving nitrate or sulfate ligand elimination rather than simple dehydration, affecting the crystallization behavior of the resulting zirconia phases during thermal processing [1].

Thermal Dehydration
Class-level
-6 H₂O at 150°C; anhydrous conversion at 210°C
Defined staged profile supports calcination protocol design; contrasts with ligand-elimination pathways of other salts
Thermogravimetric analysis under standard conditions
Thermal analysis Materials processing Precursor chemistry

Aqueous Solubility and Hydrolytic Stability

Zirconyl chloride octahydrate is recognized as the most common water-soluble derivative of zirconium [1], forming a clear to slightly hazy 10% aqueous solution . In contrast, zirconium tetrachloride (ZrCl₄) undergoes rapid, exothermic hydrolysis upon contact with water, releasing HCl gas and precipitating hydrous zirconia [2]. This difference in hydrolytic stability directly impacts handling safety and solution preparation reproducibility in aqueous-based synthesis workflows.

Aqueous Stability
Class-level
Stable 10% aqueous solution; tetrameric cation preserved vs. ZrCl₄ exothermic hydrolysis with HCl release
Preferred for aqueous processing safety and reproducibility; eliminates handling hazards of moisture-sensitive alternatives
Ambient temperature, qualitative comparison
Solution chemistry Precursor handling Material synthesis

Commercial Purity Specifications

Commercial reagent-grade zirconyl chloride octahydrate is supplied with defined purity specifications. Merck EMSURE® grade specifies ≥97.0% assay by gravimetric analysis, with trace metal limits of Fe ≤0.001%, heavy metals (as Pb) ≤0.001%, and Ti ≤0.005% . Thermo Scientific grade specifies 97.5–102.5% assay by argentometry . These quantitative purity benchmarks provide procurement baselines against which alternative zirconium salt precursors must be evaluated for specific application requirements.

Purity Specification
Specification review
≥97.0% (gravimetric) to 97.5–102.5% (argentometric); trace metals Fe ≤0.001%, Pb ≤0.001%, Ti ≤0.005%
Supports procurement specification benchmarking and lot consistency verification
Commercial reagent-grade data; verify against current supplier certificate
Quality control Procurement specification Analytical chemistry

Zirconyl Chloride Octahydrate Application Scenarios


Aqueous Sol-Gel Synthesis of Zirconia Films and Nanoparticles

The stable aqueous solubility of ZrOCl₂·8H₂O [1] enables reproducible sol-gel preparation of zirconia films and nanoparticles without the safety and handling complications associated with moisture-sensitive precursors such as zirconium alkoxides or ZrCl₄. Precursor solutions prepared from zirconium oxychloride octahydrate and acetic acid at controlled molar ratios (e.g., [HOAc]/[ZOO] = 2–10) yield homogeneous zirconia films upon baking at 450 °C [2]. The staged dehydration behavior (150 °C and 210 °C thresholds) provides predictable thermal processing control, while the tetrameric cluster structure [1] can be chemically modified with sulfate or phosphate ligands to tune crystallization of metastable zirconia phases [3].

Green Lewis Acid Catalysis in Organic Transformations

ZrOCl₂·8H₂O functions as a recoverable and reusable Lewis acid catalyst under both conventional heating and microwave irradiation conditions, achieving 96% yields in 2-imidazoline synthesis with reaction times as short as 10 minutes under microwave conditions [4]. The catalyst can be reused multiple times without loss of activity [4], offering economic advantages over single-use or non-recoverable catalyst systems. The compound is explicitly recognized as a "Greener Alternative Product" aligned with the 12 Principles of Green Chemistry , making it suitable for sustainable synthetic methodology development in both academic and industrial organic chemistry laboratories.

Industrial Production of Zirconium-Based Ceramics and Refractories

As the most common water-soluble zirconium derivative [1], ZrOCl₂·8H₂O serves as the primary industrial precursor for manufacturing zirconium dioxide (ZrO₂), advanced ceramics, refractories, and ceramic glazes . The well-defined commercial purity specifications (≥97.0% assay with controlled trace metal limits) ensure reproducible material quality in large-scale production. The compound's aqueous processability eliminates the need for organic solvents in many manufacturing steps, reducing environmental impact and operational costs relative to alkoxide-based precursor routes.

Preparation of High-Purity Zirconium Compounds for Advanced Applications

ZrOCl₂·8H₂O can be prepared in a very high state of purity via optimized synthetic routes [5], making it suitable as an intermediate for producing other high-purity zirconium compounds including zirconium oxide, zirconium phosphonates for catalysis and ion exchange , and specialized zirconium complexes for materials science applications. The compound's use as a building block for mixed zirconium phosphonates with potential applications in catalysis, ion exchange, and photophysics demonstrates its versatility as a platform precursor for functional materials development.

Application
Selection Property
Validation Focus
Sol-gel zirconia films and nanoparticles
Aqueous precursor stability and staged dehydration
Film homogeneity, phase control, and ligand-modified crystallization
Lewis acid catalysis (green synthesis)
Microwave-compatible, reusable catalyst
Yield, reaction time, and reusability under microwave or sonication
Industrial zirconia ceramics and refractories
Water-soluble industrial precursor with defined purity
Material quality, process reproducibility, and trace metal control
High-purity zirconium compounds and functional materials
Platform precursor for high-purity derivatives
Purity verification, phosphonate/carboxylate functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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